molecular formula C9H12N2O2 B3193761 4-Dimethylaminobenzohydroxamic acid CAS No. 75057-89-5

4-Dimethylaminobenzohydroxamic acid

Cat. No.: B3193761
CAS No.: 75057-89-5
M. Wt: 180.2 g/mol
InChI Key: VFRVHRMFCRFTKS-UHFFFAOYSA-N
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Description

4-Dimethylaminobenzohydroxamic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204934. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

75057-89-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

4-(dimethylamino)-N-hydroxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-5-3-7(4-6-8)9(12)10-13/h3-6,13H,1-2H3,(H,10,12)

InChI Key

VFRVHRMFCRFTKS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NO

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NO

Key on ui other cas no.

75057-89-5

sequence

X

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.4 g of hydroxylamine hydrochloride was dissolved in 200 ml of water to which was added dropwise 106 ml of 1 N aqueous solution of sodium hydroxide while cooling. The resulting mixture was added with stirring to 300 ml of a tetrahydrofuran solution containing 9.0 g of 4-dimethylaminobenzoic acid methyl ester dissolved at room temperature. After stirring for 8 hours, 5 ml of 1 N aqueous solution of sodium hydroxide was added thereto and the mixture was further stirred for 3 days. After adjusting the pH of the resulting mixture between 4 and 5 by adding a diluted aqueous hydrochloric acid solution, the mixture was extracted with ethyl acetate and the extract was dried with sodium sulfate and concentrated. The resulting crystals were recrystallized from acetonitrile to obtain 4 g of the desired compound having a melting point of 162° to 163° C. The structure of the compound was confirmed using mass spectrum and NMR spectrum, etc.
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7.4 g
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200 mL
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9 g
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300 mL
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